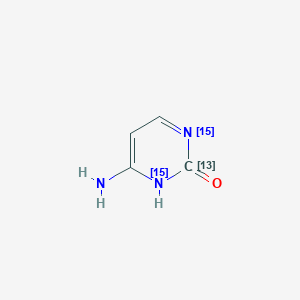
6-amino-(213C,1,3-15N2)1H-pyrimidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-amino-(213C,1,3-15N2)1H-pyrimidin-2-one is a labeled derivative of cytosine, a pyrimidine base found in nucleic acids. This compound is particularly useful in research due to its isotopic labeling, which allows for detailed studies in various scientific fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-(213C,1,3-15N2)1H-pyrimidin-2-one typically involves the incorporation of isotopically labeled carbon and nitrogen atoms into the pyrimidine ring. One common method is the condensation of isotopically labeled urea with malonic acid derivatives, followed by cyclization and amination reactions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the product.
化学反应分析
Types of Reactions
6-amino-(213C,1,3-15N2)1H-pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific solvents, controlled temperatures, and pH adjustments to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds.
科学研究应用
6-amino-(213C,1,3-15N2)1H-pyrimidin-2-one has a wide range of scientific research applications:
Chemistry: Used as a tracer in isotope labeling studies to investigate reaction mechanisms and pathways.
Biology: Employed in nucleic acid research to study DNA and RNA structures and functions.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of labeled compounds.
作用机制
The mechanism of action of 6-amino-(213C,1,3-15N2)1H-pyrimidin-2-one involves its incorporation into nucleic acids or other biological molecules. The isotopic labels allow researchers to track the compound’s interactions and transformations within biological systems. Molecular targets include enzymes involved in nucleic acid synthesis and repair, as well as pathways related to cellular metabolism and signaling .
相似化合物的比较
Similar Compounds
2-amino-4,6-dihydroxypyrimidine: Another pyrimidine derivative with similar chemical properties but different functional groups.
5-acetyl-4-aminopyrimidine: A compound used in the synthesis of various pyrimidine derivatives with distinct biological activities.
6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: A sulfur-containing pyrimidine derivative with unique reactivity and applications
Uniqueness
6-amino-(213C,1,3-15N2)1H-pyrimidin-2-one is unique due to its isotopic labeling, which provides valuable insights into chemical and biological processes that are not easily achievable with non-labeled compounds. This makes it a powerful tool in research and development across various scientific disciplines.
属性
分子式 |
C4H5N3O |
|---|---|
分子量 |
114.08 g/mol |
IUPAC 名称 |
6-amino-(213C,1,3-15N2)1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)/i4+1,6+1,7+1 |
InChI 键 |
OPTASPLRGRRNAP-XZQGXACKSA-N |
手性 SMILES |
C1=C([15NH][13C](=O)[15N]=C1)N |
规范 SMILES |
C1=C(NC(=O)N=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


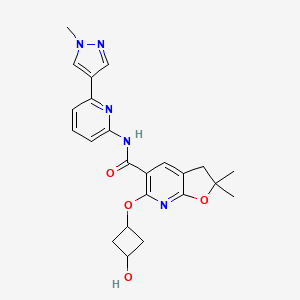
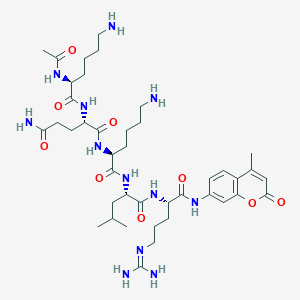

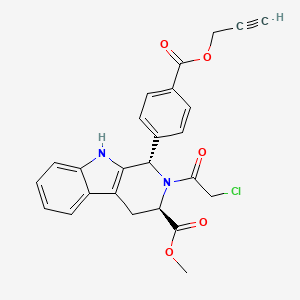

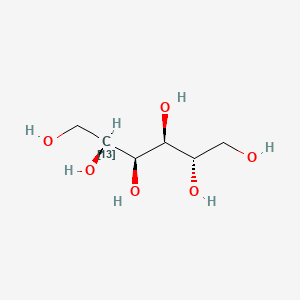
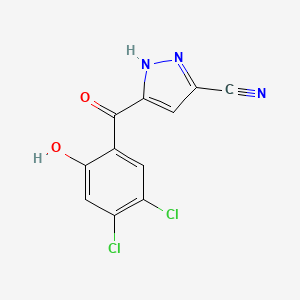
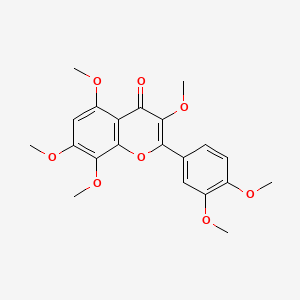
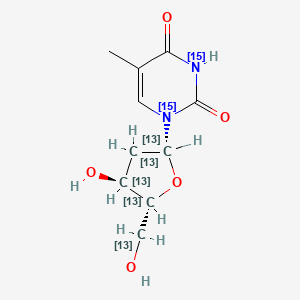
![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B15140025.png)
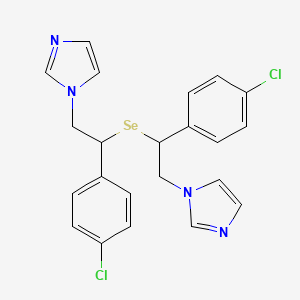
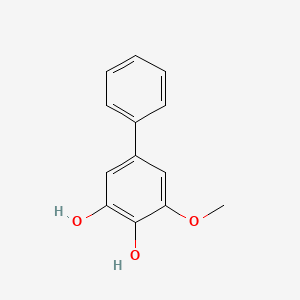
![2-(dimethylamino)-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B15140062.png)
![4-[[(1,1-Dimethylethoxy)carbonyl][[[(1,1-dimethylethoxy)carbonyl]amino]iminomethyl]amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine](/img/structure/B15140068.png)
